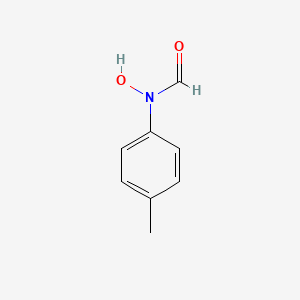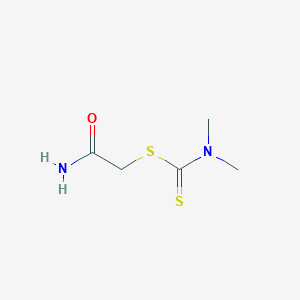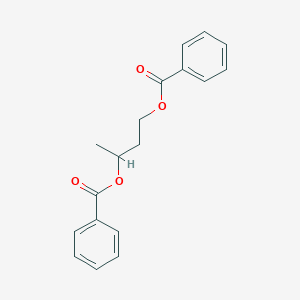
1,3-Butylene glycol dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butylene glycol dibenzoate is an organic compound with the molecular formula C18H18O4. It is a colorless, viscous liquid that is used in various industrial applications. This compound is known for its stability and versatility, making it a valuable component in the production of resins, plasticizers, and other chemical products .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Butylene glycol dibenzoate can be synthesized through the esterification of 1,3-butylene glycol with benzoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous reactors to maintain a steady state of reactants and products. The process includes the following steps:
- Mixing 1,3-butylene glycol and benzoic acid in the presence of a catalyst.
- Heating the mixture to a temperature range of 90-130°C.
- Removing water formed during the reaction through distillation.
- Purifying the product through distillation or crystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions
1,3-Butylene glycol dibenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breaking down into 1,3-butylene glycol and benzoic acid in the presence of water and an acid or base catalyst.
Transesterification: Reaction with other alcohols to form different esters.
Common Reagents and Conditions
Esterification: Benzoic acid, sulfuric acid or p-toluenesulfonic acid as catalysts, temperature range of 90-130°C.
Hydrolysis: Water, acid or base catalyst, temperature range of 50-100°C.
Transesterification: Alcohols, acid or base catalyst, temperature range of 100-150°C.
Major Products Formed
Esterification: this compound.
Hydrolysis: 1,3-Butylene glycol and benzoic acid.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
1,3-Butylene glycol dibenzoate has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of 1,3-butylene glycol dibenzoate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes, enhancing the permeability and delivery of active compounds .
類似化合物との比較
Similar Compounds
1,2-Butylene glycol dibenzoate: Similar in structure but differs in the position of the hydroxyl groups.
1,4-Butylene glycol dibenzoate: Another isomer with hydroxyl groups at different positions.
Diethylene glycol dibenzoate: Contains two ethylene glycol units instead of butylene glycol.
Uniqueness
1,3-Butylene glycol dibenzoate is unique due to its specific molecular structure, which provides a balance of flexibility and stability. This makes it particularly effective as a plasticizer and in other applications where both properties are desired .
特性
CAS番号 |
2867-65-4 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
3-benzoyloxybutyl benzoate |
InChI |
InChI=1S/C18H18O4/c1-14(22-18(20)16-10-6-3-7-11-16)12-13-21-17(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
InChIキー |
HVWZDMVPWXVEBP-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


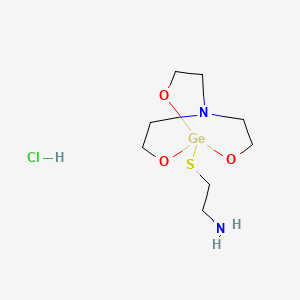
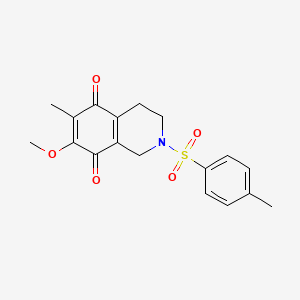
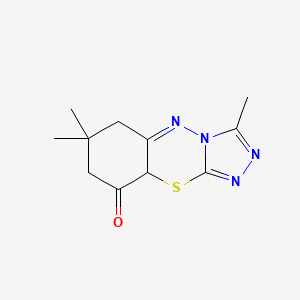
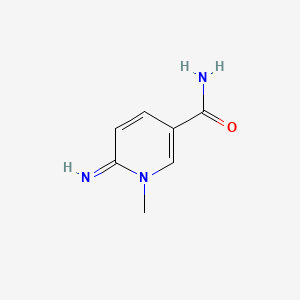
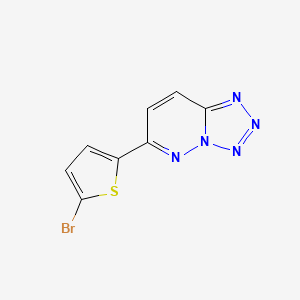
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
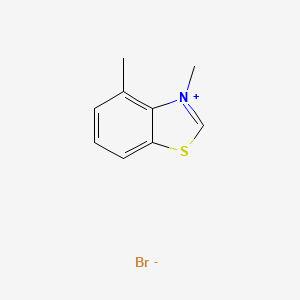
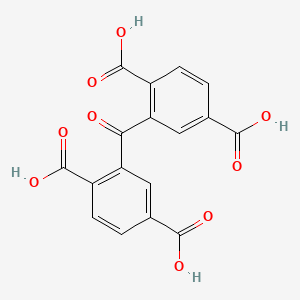
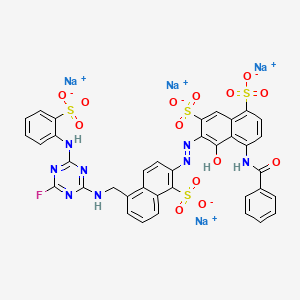
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
